N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide
CAS No.:
Cat. No.: VC15711249
Molecular Formula: C12H10Cl2N4O2
Molecular Weight: 313.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10Cl2N4O2 |
|---|---|
| Molecular Weight | 313.14 g/mol |
| IUPAC Name | N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C12H10Cl2N4O2/c1-20-11-7(4-8(13)5-9(11)14)6-16-18-12(19)10-2-3-15-17-10/h2-6H,1H3,(H,15,17)(H,18,19)/b16-6+ |
| Standard InChI Key | JDMVWSHJWSVRRN-OMCISZLKSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1Cl)Cl)/C=N/NC(=O)C2=CC=NN2 |
| Canonical SMILES | COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)C2=CC=NN2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) linked to a 3,5-dichloro-2-methoxyphenyl group through a hydrazone bridge (-NH-N=CH-). The E-configuration of the hydrazone moiety is critical for maintaining planar geometry, which facilitates interactions with biological targets . The chlorine substituents enhance electron withdrawal, while the methoxy group contributes to solubility and steric effects .
Table 1: Key Structural Features
Synthesis Pathways
While no explicit synthesis protocol exists for this compound, analogous pyrazole-carbohydrazides are typically synthesized via condensation reactions. A proposed route involves:
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Formation of pyrazole-3-carboxylic acid hydrazide: Reacting ethyl pyrazole-3-carboxylate with hydrazine hydrate in propan-2-ol .
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Hydrazone formation: Condensing the hydrazide with 3,5-dichloro-2-methoxybenzaldehyde in refluxing ethanol, catalyzed by acetic acid .
Key reaction parameters include:
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Temperature: 70–80°C for optimal yield.
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Solvent: Propan-2-ol or ethanol to stabilize intermediates.
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Catalyst: Acidic conditions (e.g., H₂SO₄) to protonate the aldehyde, enhancing electrophilicity .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show:
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N-H stretch: 3250–3300 cm⁻¹ (hydrazide NH).
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C=O stretch: 1650–1680 cm⁻¹ (carbohydrazide carbonyl).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.50–8.70 ppm: Singlet for hydrazone CH=N proton.
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δ 7.30–7.80 ppm: Multiplet for aromatic protons on the dichlorophenyl ring.
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δ 3.90 ppm: Singlet for methoxy (-OCH₃) protons.
¹³C NMR (100 MHz, DMSO-d₆):
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δ 160–165 ppm: Carbonyl carbon (C=O).
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δ 150–155 ppm: Imine carbon (C=N).
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δ 112–140 ppm: Aromatic carbons.
UV-Vis Spectroscopy
The compound exhibits strong absorption in the UV region (λₘₐₓ ≈ 270–290 nm) due to π→π* transitions in the conjugated hydrazone-aryl system.
Biological Activity and Mechanisms
| Compound | MIC (µg/mL) | Target Pathogens | Mechanism |
|---|---|---|---|
| Chlorophenyl analog | 2.0 | S. aureus, C. albicans | Cell membrane disruption |
| Methoxyphenyl analog | 6.3 | E. coli, A. niger | Enzyme inhibition (β-ketoacyl) |
Anticancer Activity
The dichloro and methoxy groups enhance DNA intercalation and topoisomerase II inhibition. Related compounds exhibit:
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IC₅₀ values: 10–50 µM against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .
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Apoptosis induction: Caspase-3 activation and mitochondrial membrane depolarization .
Structure-Activity Relationships (SAR)
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Electron-withdrawing groups (Cl): Increase lipophilicity and membrane permeability, enhancing antimicrobial potency .
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Methoxy group: Improves solubility and hydrogen-bonding capacity, critical for target binding .
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Hydrazone linkage: Essential for chelating metal ions in microbial enzymes .
Applications and Future Directions
Pharmaceutical Development
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Antimicrobial agents: Potential use against multidrug-resistant Acinetobacter baumannii and Candida auris.
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Anticancer adjuvants: Synergy with cisplatin in ovarian cancer models .
Material Science
Research Gaps and Opportunities
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